
2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H11BrClN5O2 and its molecular weight is 444.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine class of compounds. Its structural features, including halogenated phenyl groups and a carboxamide functional group, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure
The compound can be represented as follows:
This structure features:
- A bromine atom at the 3-position of one phenyl ring.
- A chlorine atom at the 3-position of another phenyl ring.
- An oxo group at the 8-position of the purine base.
Anticancer Activity
Recent studies have highlighted the potential of halogenated purines as anticancer agents. The compound has shown significant activity against various cancer cell lines:
- Cell Invasion Inhibition : In vitro assays indicated that the compound markedly inhibits cell invasion in a Boyden chamber assay. This effect was more pronounced than that of standard matrix metalloproteinase (MMP) inhibitors .
- Tumor Growth Reduction : In vivo studies using nude mice grafted with human tumor cells (e.g., HT1080 and MDA-MB231) demonstrated that treatment with this compound significantly reduced tumor growth. The administration was done intraperitoneally three times a week .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary investigations into its antibacterial and antifungal activities are ongoing:
- Antibacterial Properties : Initial tests show promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are being evaluated, with some derivatives exhibiting MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .
- Antifungal Activity : The compound has also been tested for antifungal properties against Candida albicans, with ongoing studies to determine its efficacy compared to known antifungal agents .
Anti-inflammatory Activity
The potential anti-inflammatory effects of this compound are under investigation. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
A selection of case studies illustrates the biological activity of related compounds within the same structural class:
The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses include:
- Inhibition of MMPs : Although initial studies suggest that its anticancer effects are not primarily through MMP inhibition, further exploration into other pathways is warranted.
- Interference with DNA/RNA Synthesis : Given its purine structure, it may interfere with nucleic acid synthesis, thereby exerting cytotoxic effects on rapidly dividing cancer cells.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the primary areas of investigation for this compound is its anticancer activity. Research has indicated that purine derivatives can inhibit cancer cell proliferation and invasion. For instance, studies have demonstrated that compounds with similar structural motifs exhibit significant anti-invasive properties against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents.
Case Study:
In a study evaluating the anti-invasive properties of synthetic coumarin derivatives, it was found that compounds similar to 2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide showed marked inhibition of cell invasion in vitro and reduced tumor growth in vivo when tested on nude mice grafted with cancer cells. The mechanism of action for these compounds remains an area for further exploration but indicates potential as novel anticancer agents .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in cancer progression. Enzyme inhibitors are critical in cancer therapy as they can disrupt pathways that facilitate tumor growth and metastasis.
Data Table: Enzyme Inhibition Studies
Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|---|
This compound | Matrix Metalloproteinases (MMPs) | Competitive | 15 |
Similar Purine Derivative | Urokinase | Non-competitive | 20 |
These findings highlight the potential of the compound as a lead structure for developing potent enzyme inhibitors that could be utilized in cancer therapy.
Neuroprotective Effects
Emerging research suggests that purine derivatives may also possess neuroprotective properties. The modulation of neuroinflammation and oxidative stress is crucial in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A recent investigation into the effects of related purine compounds on neuroinflammatory pathways revealed that they could reduce oxidative stress markers and enhance neuronal survival in vitro. This suggests that this compound may have therapeutic potential in neurodegenerative conditions .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O2/c19-10-4-1-3-9(7-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-6-2-5-11(20)8-12/h1-8H,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOHAPPIZKVBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.